N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-L-alanine
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Overview
Description
2-[2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820
Preparation Methods
The synthesis of 2-[2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID involves multiple steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halides in the presence of a base like potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-microbial and anti-tumor agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of certain perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes like DNA gyrase, which is crucial for bacterial replication . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as:
Warfarin: An anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
7-Methoxycoumarin: Known for its antifungal activity.
What sets 2-[2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C17H19NO6 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
(2S)-2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C17H19NO6/c1-8-5-12(23-4)15-9(2)11(17(22)24-13(15)6-8)7-14(19)18-10(3)16(20)21/h5-6,10H,7H2,1-4H3,(H,18,19)(H,20,21)/t10-/m0/s1 |
InChI Key |
KEHNYBHBEQHVQD-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N[C@@H](C)C(=O)O)C)C(=C1)OC |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC(C)C(=O)O)C)C(=C1)OC |
Origin of Product |
United States |
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